molecular formula C12H19ClN4O B15317207 3-[(6-Azidohexyl)oxy]anilinehydrochloride

3-[(6-Azidohexyl)oxy]anilinehydrochloride

Cat. No.: B15317207
M. Wt: 270.76 g/mol
InChI Key: OTVYZQGGWUFDJC-UHFFFAOYSA-N
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Description

3-[(6-Azidohexyl)oxy]anilinehydrochloride is a chemical compound with the molecular formula C12H19ClN4O. It is characterized by the presence of an azido group attached to a hexyl chain, which is further connected to an aniline moiety via an ether linkage. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Azidohexyl)oxy]anilinehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline and 6-bromohexanol.

    Ether Formation: Aniline is reacted with 6-bromohexanol in the presence of a base such as potassium carbonate to form 3-[(6-hydroxyhexyl)oxy]aniline.

    Azidation: The hydroxyl group in 3-[(6-hydroxyhexyl)oxy]aniline is then converted to an azido group using sodium azide in a solvent like dimethylformamide (DMF).

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Types of Reactions:

    Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, often leading to the formation of amines or other functionalized derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, potassium carbonate.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Cycloaddition: Copper(I) catalysts for click chemistry reactions.

Major Products:

    Amines: From reduction of the azido group.

    Triazoles: From cycloaddition reactions.

Scientific Research Applications

3-[(6-Azidohexyl)oxy]anilinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.

Mechanism of Action

The mechanism by which 3-[(6-Azidohexyl)oxy]anilinehydrochloride exerts its effects is primarily through its azido group, which can undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in click chemistry, leading to the formation of covalent bonds with target molecules. This reactivity makes it a valuable tool in bioconjugation and material science.

Comparison with Similar Compounds

    3-[(6-Bromohexyl)oxy]aniline: Similar structure but with a bromo group instead of an azido group.

    3-[(6-Hydroxyhexyl)oxy]aniline: Precursor in the synthesis of 3-[(6-Azidohexyl)oxy]anilinehydrochloride.

    3-[(6-Aminohexyl)oxy]aniline: Resulting compound from the reduction of the azido group.

Uniqueness: this compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly useful in click chemistry and bioconjugation applications, where the formation of stable triazole rings is desired.

Properties

Molecular Formula

C12H19ClN4O

Molecular Weight

270.76 g/mol

IUPAC Name

3-(6-azidohexoxy)aniline;hydrochloride

InChI

InChI=1S/C12H18N4O.ClH/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14;/h5-7,10H,1-4,8-9,13H2;1H

InChI Key

OTVYZQGGWUFDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])N.Cl

Origin of Product

United States

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